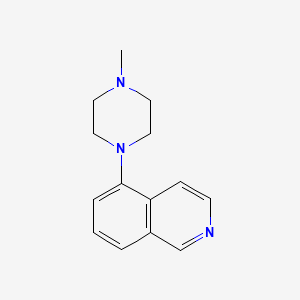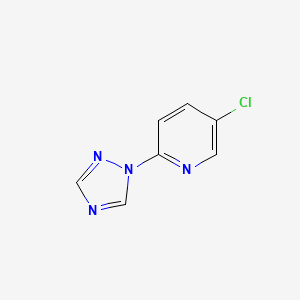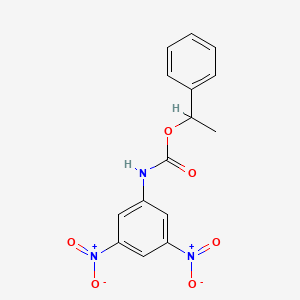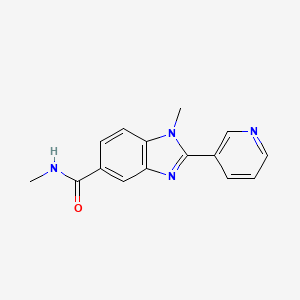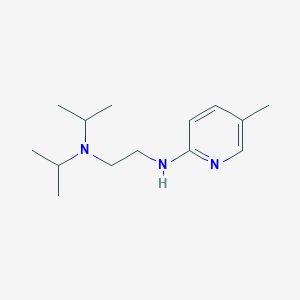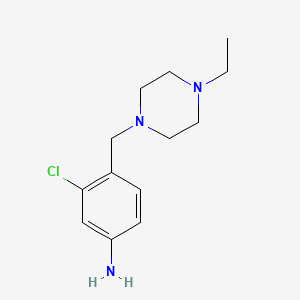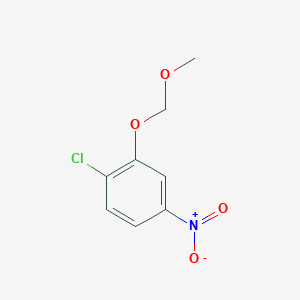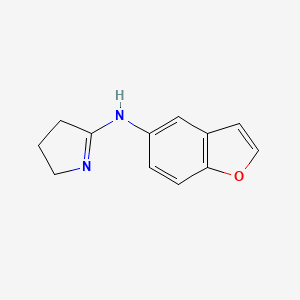
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a dimethylamine group attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone, which is then subjected to reductive amination using dimethylamine and a suitable reducing agent such as Raney nickel .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and selectivity. The nitration step can be optimized to achieve high mono-nitration selectivity, and the subsequent reductive amination can be carried out under controlled conditions to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxy-3-nitrophenyl)acetamide
- 4-methoxy-3-nitroacetaniline
- 4-methoxy-2-nitrophenyl)methanamine hydrochloride
Uniqueness
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H16N2O3/c1-12(2)7-6-9-4-5-11(16-3)10(8-9)13(14)15/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
VRANYOBZMJBUKL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)

